Cas no 57678-38-3 (2-Chloro-N-{4-(dimethylamino)phenylmethyl}acetamide)
2-Chloro-N-{4-(dimethylamino)phenylmethyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-CHLORO-N-[4-(DIMETHYLAMINO)BENZYL]ACETAMIDE
- 2-chloro-N-[[4-(dimethylamino)phenyl]methyl]acetamide
- DTXSID20429416
- 2-Chloro-N-(4-(dimethylamino)benzyl)acetamide
- 2-chloro-N-{[4-(dimethylamino)phenyl]methyl}acetamide
- 2-CHLORO-N-([4-(DIMETHYLAMINO)PHENYL]METHYL)ACETAMIDE
- AKOS001287195
- UPCMLD0ENAT5614325:001
- CS-0241424
- 57678-38-3
- EN300-23278
- G40513
- Z147651874
- 2-Chloro-N-{4-(dimethylamino)phenylmethyl}acetamide
-
- MDL: MFCD08444151
- Inchi: 1S/C11H15ClN2O/c1-14(2)10-5-3-9(4-6-10)8-13-11(15)7-12/h3-6H,7-8H2,1-2H3,(H,13,15)
- InChI Key: YKHOGLDWTMWRTJ-UHFFFAOYSA-N
- SMILES: ClCC(NCC1C=CC(=CC=1)N(C)C)=O
Computed Properties
- Exact Mass: 226.08745
- Monoisotopic Mass: 226.0872908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.34
2-Chloro-N-{4-(dimethylamino)phenylmethyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C378638-25mg |
2-Chloro-N-{[4-(dimethylamino)phenyl]methyl}acetamide |
57678-38-3 | 25mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C378638-50mg |
2-Chloro-N-{[4-(dimethylamino)phenyl]methyl}acetamide |
57678-38-3 | 50mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C378638-250mg |
2-Chloro-N-{[4-(dimethylamino)phenyl]methyl}acetamide |
57678-38-3 | 250mg |
$ 320.00 | 2022-04-01 | ||
| Enamine | EN300-23278-0.05g |
2-chloro-N-{[4-(dimethylamino)phenyl]methyl}acetamide |
57678-38-3 | 95% | 0.05g |
$76.0 | 2024-06-19 | |
| Enamine | EN300-23278-0.1g |
2-chloro-N-{[4-(dimethylamino)phenyl]methyl}acetamide |
57678-38-3 | 95% | 0.1g |
$113.0 | 2024-06-19 | |
| Enamine | EN300-23278-0.25g |
2-chloro-N-{[4-(dimethylamino)phenyl]methyl}acetamide |
57678-38-3 | 95% | 0.25g |
$162.0 | 2024-06-19 | |
| Enamine | EN300-23278-0.5g |
2-chloro-N-{[4-(dimethylamino)phenyl]methyl}acetamide |
57678-38-3 | 95% | 0.5g |
$310.0 | 2024-06-19 | |
| Enamine | EN300-23278-1.0g |
2-chloro-N-{[4-(dimethylamino)phenyl]methyl}acetamide |
57678-38-3 | 95% | 1.0g |
$414.0 | 2024-06-19 | |
| Enamine | EN300-23278-2.5g |
2-chloro-N-{[4-(dimethylamino)phenyl]methyl}acetamide |
57678-38-3 | 95% | 2.5g |
$810.0 | 2024-06-19 | |
| Enamine | EN300-23278-5.0g |
2-chloro-N-{[4-(dimethylamino)phenyl]methyl}acetamide |
57678-38-3 | 95% | 5.0g |
$1199.0 | 2024-06-19 |
2-Chloro-N-{4-(dimethylamino)phenylmethyl}acetamide Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-Chloro-N-{4-(dimethylamino)phenylmethyl}acetamide
Introduction to 2-Chloro-N-{4-(dimethylamino)phenylmethyl}acetamide (CAS No. 57678-38-3)
2-Chloro-N-{4-(dimethylamino)phenylmethyl}acetamide, identified by its Chemical Abstracts Service number CAS No. 57678-38-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amides, characterized by its structural framework that includes a chloro-substituted benzene ring and a dimethylamino side chain, linked to an acetamide moiety. The unique arrangement of these functional groups imparts distinct chemical properties and biological activities, making it a subject of extensive interest in the development of novel therapeutic agents.
The< strong> molecular structure of 2-Chloro-N-{4-(dimethylamino)phenylmethyl}acetamide consists of a benzene ring substituted with a chlorine atom at the 2-position, an N-(dimethylamino)phenylmethyl group at the 4-position, and an acetamide group at the terminal position. This configuration not only contributes to its reactivity but also influences its interaction with biological targets. The presence of the< strong> dimethylamino group enhances its basicity, while the< strong> chloro substituent introduces electrophilic characteristics, making it a versatile intermediate in organic synthesis.
In recent years, there has been growing interest in exploring the< strong> pharmacological potential of 2-Chloro-N-{4-(dimethylamino)phenylmethyl}acetamide and its derivatives. Researchers have been investigating its effects on various biological pathways, particularly those relevant to neurodegenerative diseases and inflammatory conditions. Preliminary studies suggest that this compound may exhibit< strong> anti-inflammatory and< strong> neuroprotective properties, which could be attributed to its ability to modulate key signaling pathways involved in these diseases.
The< strong> synthesis of 2-Chloro-N-{4-(dimethylamino)phenylmethyl}acetamide involves a series of well-established organic reactions, including chlorination, nucleophilic substitution, and condensation reactions. The chlorination step is particularly critical, as it introduces the< strong> chloro substituent at the desired position on the benzene ring. This step requires careful control of reaction conditions to ensure high yield and purity. The subsequent nucleophilic substitution reaction involves the introduction of the N-(dimethylamino)phenylmethyl group, which is typically achieved through a reaction with a suitable Grignard reagent or another nucleophile.
The final step in the synthesis involves the formation of the acetamide group through condensation with acetic anhydride or another suitable acetylating agent. Each step in the synthesis must be optimized to maximize yield and minimize side reactions, ensuring that the final product meets the stringent purity requirements for pharmaceutical applications. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of the compound.
The< strong> biological activity of 2-Chloro-N-{4-(dimethylamino)phenylmethyl}acetamide has been studied extensively in recent years. Research has shown that this compound can interact with various target proteins and enzymes, leading to changes in cellular signaling pathways. For instance, studies have indicated that it may inhibit the activity of certain kinases involved in inflammation and cell proliferation. Additionally, it has been observed to modulate neurotransmitter release in brain cells, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In vitro studies have demonstrated that 2-Chloro-N-{4-(dimethylamino)phenylmethyl}acetamide can significantly reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings are particularly promising for developing new treatments for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Furthermore, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug development.
The< strong> therapeutic potential of 2-Chloro-N-{4-(dimethylamino)phenylmethyl}acetamide is further supported by its favorable pharmacokinetic properties. Studies have shown that it exhibits good solubility in both water and organic solvents, which facilitates its formulation into various dosage forms such as tablets, capsules, and injectables. Additionally, it demonstrates moderate bioavailability after oral administration, indicating that it can be effectively absorbed into systemic circulation.
The< strong> safety profile of this compound is another area of active research. Preclinical studies have evaluated its toxicity and adverse effects under various experimental conditions. These studies have revealed that 2-Chloro-N-{4-(dimethylamino)phenylmethyl}acetamide is generally well-tolerated at therapeutic doses, with minimal signs of toxicity observed in animal models. However, further research is needed to fully characterize its long-term safety profile before human clinical trials can be initiated.
In conclusion, 2-Chloro-N-{4-(dimethylamino)phenylmethyl}acetamide (CAS No. 57678-38-3) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features make it a versatile intermediate for synthesizing novel therapeutic agents targeting various diseases. Preliminary studies have highlighted its< strong> anti-inflammatory,< strong> neuroprotective, and other pharmacological activities, which warrant further investigation into its clinical applications.
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